molecular formula C23H19N3O3 B11097413 (5R,6R)-6-(4-nitro-1H-imidazol-1-yl)-5-phenyl-3-[(E)-2-phenylethenyl]cyclohex-2-en-1-one

(5R,6R)-6-(4-nitro-1H-imidazol-1-yl)-5-phenyl-3-[(E)-2-phenylethenyl]cyclohex-2-en-1-one

Cat. No.: B11097413
M. Wt: 385.4 g/mol
InChI Key: MRANAJHZPSIXRX-WAUSYEEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R,6R)-6-(4-NITRO-1H-IMIDAZOL-1-YL)-5-PHENYL-3-[(E)-2-PHENYL-1-ETHENYL]-2-CYCLOHEXEN-1-ONE is a complex organic compound characterized by its unique structure, which includes a nitroimidazole moiety, a phenyl group, and a cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate to form the imidazole ring . The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents . The final assembly of the compound involves coupling reactions to attach the phenyl and ethenyl groups to the cyclohexenone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Mechanism of Action

The mechanism of action of (5R,6R)-6-(4-NITRO-1H-IMIDAZOL-1-YL)-5-PHENYL-3-[(E)-2-PHENYL-1-ETHENYL]-2-CYCLOHEXEN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The nitroimidazole moiety can undergo reduction to form reactive intermediates that can damage DNA and other cellular components, leading to antimicrobial and anticancer effects . The phenyl and ethenyl groups may enhance the compound’s binding affinity to specific targets, increasing its potency .

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

(5R,6R)-6-(4-nitroimidazol-1-yl)-5-phenyl-3-[(E)-2-phenylethenyl]cyclohex-2-en-1-one

InChI

InChI=1S/C23H19N3O3/c27-21-14-18(12-11-17-7-3-1-4-8-17)13-20(19-9-5-2-6-10-19)23(21)25-15-22(24-16-25)26(28)29/h1-12,14-16,20,23H,13H2/b12-11+/t20-,23-/m1/s1

InChI Key

MRANAJHZPSIXRX-WAUSYEEPSA-N

Isomeric SMILES

C1[C@@H]([C@H](C(=O)C=C1/C=C/C2=CC=CC=C2)N3C=C(N=C3)[N+](=O)[O-])C4=CC=CC=C4

Canonical SMILES

C1C(C(C(=O)C=C1C=CC2=CC=CC=C2)N3C=C(N=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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